Home > Products > Screening Compounds P82899 > [Leu15]-Gastrin I (human)
[Leu15]-Gastrin I (human) - 39024-57-2

[Leu15]-Gastrin I (human)

Catalog Number: EVT-354721
CAS Number: 39024-57-2
Molecular Formula: C98H126N20O31
Molecular Weight: 2080.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(Leu15)-Gastrin I (human) is a synthetic analog of human gastrin I where the naturally occurring methionine residue at position 15 is replaced with a leucine residue. This substitution is significant as it increases the peptide's resistance to oxidation without significantly altering its biological activity. [, ]

Source: (Leu15)-Gastrin I (human) is not naturally occurring and must be synthesized in a laboratory setting. [, ]

Classification: (Leu15)-Gastrin I (human) is classified as a peptide hormone analog. It falls under the broader category of gastrin/cholecystokinin (CCK) peptides due to its structural similarity and interaction with the CCK2 receptor (previously known as the CCK-B/gastrin receptor). [, , ]

  • Investigating Gastrin Receptor Function: Its resistance to oxidation and high binding affinity for the CCK2 receptor makes it a preferred ligand for studying receptor binding kinetics, signal transduction pathways, and downstream effects of gastrin signaling. [, , ]
  • Developing Diagnostic and Therapeutic Tools: Its ability to bind to the CCK2 receptor, which is overexpressed in certain tumors, makes it a potential target for diagnostic imaging and targeted therapies. [, , , , , ]
  • Understanding Gastrin Physiology: By comparing its effects to those of natural gastrin, researchers can gain insights into the specific roles of gastrin in various physiological processes, including gastric acid secretion and cell growth. [, , , , ]
Future Directions
  • Optimizing Diagnostic and Therapeutic Agents: Further research is needed to develop more stable and specific (Leu15)-Gastrin I (human)-based agents for imaging and treating CCK2 receptor-expressing tumors. []
  • Exploring Novel Applications: The role of CCK2 receptors in other physiological and pathological processes beyond the gastrointestinal tract warrants further investigation. [, , ]
  • Understanding the Regulation of CCK2 Receptor Expression: Research on factors influencing CCK2 receptor expression could lead to new strategies for manipulating receptor levels for therapeutic benefit. []
Overview

[Leu15]-Gastrin I is a specific variant of the gastrin peptide, which is a hormone that plays a crucial role in stimulating gastric acid secretion and promoting gastric motility. Gastrins are produced by G cells in the stomach lining and are essential for digestive processes. The modification at position 15, where leucine replaces another amino acid, enhances its biological activity and stability.

Source

Gastrin peptides, including [Leu15]-Gastrin I, are primarily derived from the human gastrointestinal tract. They can also be synthesized in vitro using solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence and modifications.

Classification

[Leu15]-Gastrin I belongs to the class of gastrointestinal hormones known as gastrins. These peptides are categorized based on their structure and function, with [Leu15]-Gastrin I being classified as a bioactive peptide due to its role in stimulating gastric functions.

Synthesis Analysis

Methods

The synthesis of [Leu15]-Gastrin I can be achieved through various methods:

  1. Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. It involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
  2. Liquid-Phase Synthesis: Although less common for complex peptides, this method can also be used, particularly for shorter sequences.
  3. Recombinant DNA Technology: This method involves inserting the gene encoding [Leu15]-Gastrin I into an expression system (e.g., bacteria or yeast) to produce the peptide.

Technical Details

During SPPS, protecting groups are used to prevent unwanted reactions at specific functional groups of amino acids. The synthesis typically involves:

  • Deprotection: Removal of protecting groups after each coupling step.
  • Coupling Reagents: Use of agents like HATU or DIC to facilitate the formation of peptide bonds.
  • Cleavage: The final product is cleaved from the solid support and purified through high-performance liquid chromatography.
Molecular Structure Analysis

Structure

[Leu15]-Gastrin I has a specific sequence of amino acids that defines its structure. The typical structure of gastrin includes a C-terminal pentapeptide sequence that is crucial for its biological activity. The presence of leucine at position 15 modifies its interaction with receptors.

Data

  • Molecular Formula: C₃₃H₄₅N₇O₆S
  • Molecular Weight: Approximately 651.8 g/mol
  • Amino Acid Sequence: The sequence includes 17 amino acids with leucine at the 15th position.
Chemical Reactions Analysis

Reactions

[Leu15]-Gastrin I participates in several biochemical reactions within the gastrointestinal system:

  1. Binding to Receptors: It binds to cholecystokinin B receptors on gastric parietal cells, leading to increased secretion of gastric acid.
  2. Signal Transduction: This binding activates intracellular signaling pathways, including phospholipase C and adenylate cyclase pathways, which mediate its physiological effects.

Technical Details

The interaction between [Leu15]-Gastrin I and its receptors can be studied using techniques such as:

  • Radiolabeled Binding Assays: To quantify receptor binding affinity.
  • Intracellular Calcium Measurements: To assess the activation of signaling pathways upon receptor stimulation.
Mechanism of Action

Process

The mechanism by which [Leu15]-Gastrin I exerts its effects involves:

  1. Receptor Activation: Upon binding to the cholecystokinin B receptor, it triggers a conformational change that activates G-proteins.
  2. Intracellular Signaling: This leads to increased intracellular calcium levels and activation of protein kinase C, resulting in enhanced secretion of gastric acid from parietal cells.

Data

Research indicates that modifications like leucine substitution enhance receptor affinity and biological potency compared to other gastrin variants.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder when synthesized.
  • Solubility: Soluble in water and physiological saline solutions.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant for understanding ionization states at different pH levels, affecting solubility and activity.
Applications

Scientific Uses

[Leu15]-Gastrin I has several applications in scientific research and medicine:

  1. Research Tool: Used in studies investigating gastric physiology and pathophysiology.
  2. Therapeutic Potential: Investigated for potential use in treating conditions like hypochlorhydria or gastric cancer due to its role in stimulating gastric functions.
  3. Diagnostic Applications: May be utilized in assays to measure gastrin levels for diagnosing gastrin-secreting tumors (Zollinger-Ellison syndrome).
Structural and Functional Analysis of [Leu15]-Gastrin I

Rationale for Leu15 Substitution in Gastrin I Analogs

Native human gastrin I (Gastrin-17) contains a methionine (Met) residue at position 15, which is highly susceptible to oxidation. This oxidation compromises structural integrity and biological activity, particularly in research applications requiring prolonged exposure to aqueous or oxidative environments [2] [5]. The substitution of Met with leucine (Leu) at position 15 generates [Leu15]-Gastrin I, a synthetic analog designed to circumvent this instability. Leucine was selected due to its structural similarity to methionine (both hydrophobic residues) while lacking the oxidation-prone sulfur atom [9] [10]. This conservative substitution preserves the peptide’s three-dimensional conformation and interaction dynamics with the cholecystokinin-B receptor (CCK-BR), the primary gastrin receptor in gastrointestinal tissues [2] [6].

Early radiolabeling studies demonstrated the practical impact of this modification: When native gastrin (Met15) was iodinated using chloramine-T, its biological and receptor-binding activity was "almost abolished." In contrast, [Leu15]-Gastrin I retained full activity after iodination, making it superior for receptor-binding assays and tracer studies [6]. This chemical resilience underpins its utility in sustained experimental protocols, such as continuous infusion models examining trophic effects [3].

Table 1: Structural and Functional Advantages of Leu15 Substitution

PropertyNative Gastrin I (Met15)[Leu15]-Gastrin I
Residue 15MethionineLeucine
Oxidation SensitivityHigh (Sulfur-containing)Low (Aliphatic chain)
Radiolabeling TolerancePoor (Activity loss)Excellent (Activity retained)
Receptor Binding AffinityModerate to HighEquivalent or Superior
Aqueous StabilityLimitedSignificantly Enhanced

Stability Enhancement Mechanisms in Aqueous Solutions

The oxidation of methionine in native gastrin generates methionine sulfoxide or sulfone derivatives, which exhibit drastically reduced affinity for CCK-BR. This degradation occurs readily in aqueous buffers, especially under neutral or alkaline conditions, or in the presence of trace oxidants [5] [9]. Leucine substitution eliminates this vulnerability entirely. The aliphatic side chain of leucine is inert to oxidation under physiological conditions, thereby maintaining the peptide’s bioactive conformation indefinitely in solution [2] [10].

Studies comparing both peptides under accelerated stability conditions reveal that [Leu15]-Gastrin I retains >95% of its initial activity after 48 hours in pH 7.4 buffers at 4°C, whereas native gastrin shows <50% activity under identical conditions due to methionine oxidation [5]. Furthermore, lyophilized [Leu15]-Gastrin I, when reconstituted in 0.1% trifluoroacetic acid (TFA)/water, remains stable for at least one month at -20°C, making it ideal for cell culture applications requiring repeated use [2] [4]. This stability extends to its use in complex media like Dulbecco’s Modified Eagle Medium (DMEM), where it facilitates long-term enteroid culture establishment without degradation-related loss of trophic activity [2] [7].

The molecular basis for retained bioactivity lies in leucine’s isosteric relationship with methionine. Molecular dynamics simulations confirm that Leu15 occupies a similar van der Waals volume as Met15 within the C-terminal receptor-binding domain (Trp-Leu-Asp-Phe-NH₂), preserving hydrophobic interactions with CCK-BR’s transmembrane helices [9] [10].

Comparative Bioactivity: Native Gastrin vs. [Leu15]-Gastrin I

Bioactivity assessments confirm that the Leu15 modification does not compromise functional potency. Both peptides bind identically to CCK-BR (Kd = 1–3 nM), a G-protein-coupled receptor overexpressed in gastric adenocarcinoma [1] [6]. In vitro, [Leu15]-Gastrin I stimulates proliferation of gastric mucosal glands with an EC50 comparable to native gastrin (0.1–1.0 nM), confirming full agonism [1] [3]. This is attributed to identical receptor activation kinetics, triggering downstream pathways like phospholipase Cβ and ERK1/2 phosphorylation, which drive epithelial proliferation and acid secretion [2] [8].

Table 2: Bioactivity Comparison in Key Functional Assays

AssayNative Gastrin I (Met15)[Leu15]-Gastrin IReference
CCK-BR Binding Affinity (Kd)1.8 ± 0.3 nM2.0 ± 0.4 nM [6]
EC50 for Gastric Mucosal Proliferation0.5 nM0.6 nM [3]
Enteroid Growth StimulationEffectiveEquivalent Efficacy [2]
Acid Secretion (in vivo)Potent StimulatorPotent Stimulator [3]

In vivo studies further validate functional equivalence. Continuous subcutaneous infusion of [Leu15]-Gastrin I (2.4 nmol/kg·h) in rats for 28 days elevated plasma gastrin levels to 800 pg/mL (vs. 230 pg/mL controls) and induced significant trophic effects: increased stomach weight, oxyntic mucosal mass, and enterochromaffin-like (ECL) cell density [3]. These changes mirror those induced by native gastrin during physiological hypergastrinemia (e.g., proton pump inhibitor treatment) [3] [7]. Critically, no divergence in bioactivity was observed across the gastrointestinal tract or pancreas, underscoring receptor-specific parity [3].

The analog’s stability-bioactivity balance makes it indispensable for cancer research. Gastric adenocarcinoma cells overexpress CCK-BR, and [Leu15]-Gastrin I reliably stimulates their growth in xenograft models without oxidation-related potency decay, enabling robust investigation of gastrin-driven oncogenesis [1] [8].

Properties

CAS Number

39024-57-2

Product Name

[Leu15]-Gastrin I (human)

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C98H126N20O31

Molecular Weight

2080.2 g/mol

InChI

InChI=1S/C98H126N20O31/c1-49(2)38-68(115-96(147)72(43-55-46-101-60-19-12-10-17-58(55)60)117-98(149)74-20-13-37-118(74)77(122)48-103-86(137)61-25-31-75(120)105-61)93(144)111-66(30-36-82(131)132)92(143)110-65(29-35-81(129)130)91(142)109-64(28-34-80(127)128)90(141)108-63(27-33-79(125)126)89(140)107-62(26-32-78(123)124)88(139)104-51(5)85(136)113-70(41-53-21-23-56(119)24-22-53)87(138)102-47-76(121)106-71(42-54-45-100-59-18-11-9-16-57(54)59)95(146)114-69(39-50(3)4)94(145)116-73(44-83(133)134)97(148)112-67(84(99)135)40-52-14-7-6-8-15-52/h6-12,14-19,21-24,45-46,49-51,61-74,100-101,119H,13,20,25-44,47-48H2,1-5H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,140)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,148)(H,113,136)(H,114,146)(H,115,147)(H,116,145)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134)/t51-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1

InChI Key

CMVMLPDUAGUTOC-FPBFVHJESA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8

Synonyms

(Leu15)-gastrin I
15-Leu-gastrin heptadecapeptide
gastrin heptadecapeptide, Leu(15)-
gastrin heptadecapeptide, leucine(15)-
HG 17
little gastrin I, Leu(15)

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.